N-(1-Naphthyl)Maleamic Acid
Overview
Description
“N-(1-Naphthyl)Maleamic Acid” is a chemical compound with the molecular formula C14H11NO31. It has an average mass of 241.242 Da and a monoisotopic mass of 241.073898 Da1.
Molecular Structure Analysis
The molecular structure of “N-(1-Naphthyl)Maleamic Acid” consists of a naphthyl group attached to a maleamic acid group1. The exact stereochemistry involves a double bond, as indicated by the ChemSpider ID 12667181.
Physical And Chemical Properties Analysis
“N-(1-Naphthyl)Maleamic Acid” has a melting point of 150 °C and a predicted boiling point of 533.9±42.0 °C5. It has a predicted density of 1.356±0.06 g/cm35.
Scientific Research Applications
Protective Applications in Textile Industry
N-naphthyl maleamic acid derivatives have been investigated for their protective effects on wool fabric dyed at high temperatures. These derivatives, including N-naphthyl maleamic acid, have shown to provide beneficial effects such as increased tensile strength, reduced hygral expansion, and minimal yellowing, compared to conventional treatments. This suggests their potential as protective agents in textile dyeing processes, offering a way to enhance the durability and appearance retention of wool fabrics dyed under harsh conditions (Liao, Chen, Shen, Brady, & Pailthorpe, 2000).
Environmental Monitoring and Degradation Studies
The degradation products of naptalam, a pesticide related to N-(1-Naphthyl)Maleamic Acid, have been determined in river water using mass spectrometry. This research highlights the environmental persistence and potential ecological impacts of such compounds, underscoring the importance of monitoring their presence in water bodies to assess environmental health and safety (Ghassempour, Arshadi, & Salek Asghari, 2001).
Applications in Polymer Science
N-(1-Naphthyl)Maleamic Acid derivatives have been utilized in the synthesis of polymers with specific functionalities. For instance, N-maleamic acid-chitosan was synthesized and investigated for its potential in graft copolymerization, demonstrating applications in creating novel materials with tailored properties for use in biotechnology and materials science (Huang, Shen, Sheng, & Fang, 2005).
Corrosion Protection and Antibacterial Coatings
Electropolymerization of N-(1, 3-thiazo-2-yl)maleamic acid has been explored for developing protective coatings against corrosion and bacterial growth on metal surfaces. These coatings show promise for enhancing the durability and hygienic properties of metal-based materials, finding applications in various industrial and medical contexts (Mohammed & Saleh, 2022).
Plant Physiology Research
The role of N-(1-Naphthyl)Maleamic Acid in regulating plant growth and development has been studied, particularly its effects on polar auxin transport. Such research provides insights into the mechanisms of plant hormone regulation and the potential for developing agronomic treatments to control plant growth patterns (Nagashima, Uehara, & Sakai, 2008).
Safety And Hazards
Future Directions
Please note that this information is based on the available resources and there might be more recent studies or data related to “N-(1-Naphthyl)Maleamic Acid”.
properties
IUPAC Name |
(Z)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16)(H,17,18)/b9-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIIAZFRGKFYSJ-HJWRWDBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364328 | |
Record name | N-(1-Naphthyl)Maleamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Naphthyl)Maleamic Acid | |
CAS RN |
6973-77-9 | |
Record name | NSC41145 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC24013 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1-Naphthyl)Maleamic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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